1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 50906-32-6
VCID: VC5120979
InChI: InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18)
SMILES: COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N
Molecular Formula: C14H15N3O2
Molecular Weight: 257.293

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea

CAS No.: 50906-32-6

Cat. No.: VC5120979

Molecular Formula: C14H15N3O2

Molecular Weight: 257.293

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea - 50906-32-6

Specification

CAS No. 50906-32-6
Molecular Formula C14H15N3O2
Molecular Weight 257.293
IUPAC Name 1-(4-aminophenyl)-3-(4-methoxyphenyl)urea
Standard InChI InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18)
Standard InChI Key WCTLZJANTKDUCA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two phenyl groups connected via a urea functional group. The 4-methoxyphenyl moiety contributes electron-donating properties due to the methoxy group, while the 4-aminophenyl group introduces nucleophilic potential through its primary amine . The urea linkage facilitates hydrogen bonding, a critical feature for molecular recognition in biological systems .

Molecular Formula: C₁₄H₁₅N₃O₂
Molecular Weight: 257.292 g/mol
CAS Registry Number: 50906-32-6

Synthesis and Characterization

Synthetic Routes

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea can be synthesized through two primary routes, both leveraging urea bond formation:

Isocyanate-Amine Condensation

This method involves reacting 4-methoxyphenyl isocyanate with 4-aminophenylamine under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, yielding the urea derivative .

Example Protocol:

  • Reactants: 4-Methoxyphenyl isocyanate (1 eq), 4-aminophenylamine (1 eq)

  • Solvent: Anhydrous tetrahydrofuran (THF)

  • Conditions: Stirring at 0–5°C for 2–4 hours

  • Yield: ~60–70% (estimated based on analogous reactions)

Oxidative Coupling of Thioureas

Adapting a method reported for 1-(4-methoxyphenyl)urea , phenylthiourea precursors can be oxidized using trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane (DHPDMDO) in acetonitrile with aqueous potassium hydroxide.

Example Protocol:

  • Reactants: Custom thiourea precursor (1 eq), DHPDMDO (2 eq), 5% KOH (aq)

  • Solvent: Acetonitrile

  • Conditions: Room temperature, 10–15 minutes

  • Yield: ~84% (reported for analogous systems)

Characterization Techniques

Synthesized compounds are typically validated using:

  • FTIR Spectroscopy: Urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and urea NH signals (δ ~8.5–10 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ ~155–160 ppm), methoxy carbon (δ ~55 ppm) .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight .

Research Findings and Comparative Analysis

Comparative Bioactivity of Diphenyl Ureas

The table below summarizes key bioactivities of structurally related compounds:

CompoundTarget Enzyme/ProteinIC₅₀/ActivityKey InteractionsReference
1-(4-Methoxyphenyl)ureaα-GlucosidaseNot reportedH-bonds with Glu277
1,3-Bis(4-aminophenyl)ureaVDACApoptosis inhibitionHydrophobic interactions
1-(4-Aminophenyl)-3-(4-methoxyphenyl)ureaHypothetical targetsPredicted activityPotential H-bonds

Synthetic Yield Optimization

A comparison of synthetic methods for related ureas highlights the impact of reaction conditions:

MethodStarting MaterialsConditionsYield (%)Reference
Isocyanate-Amine4-Methoxyphenyl isocyanate + 4-aminophenylamineTHF, 0–5°C~65
Oxidative CouplingCustom thiourea + DHPDMDOAcetonitrile, RT84

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